molecular formula C13H18N2O5 B563219 Corynecin III CAS No. 18048-95-8

Corynecin III

Cat. No. B563219
CAS RN: 18048-95-8
M. Wt: 282.296
InChI Key: IUBVSPMUTLUQHL-VXGBXAGGSA-N
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Description

Corynecin III, also known as methamphenicol, is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It was isolated from Corynebacterium hydrocarboclastus in 1972 . Corynecin III is active against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

The production of Corynecin II, which is closely related to Corynecin III, was found to increase with the addition of amino acids such as threonine, homoserine, and methionine to producing cultures . The incorporation of these amino acids and the ketoacid into the propionyl group of Corynecin II was confirmed by feeding experiments . It was suggested that the isobutyryl group of Corynecin III was derived from L-valine via α-ketoisovalerate .


Molecular Structure Analysis

The chemical structure of Corynecin III is similar to chloramphenicol, only differing in lacking two chlorines in the acyl group . The molecular formula of Corynecin III is C13H18N2O5 .


Physical And Chemical Properties Analysis

Corynecin III has a molecular weight of 282.3 . It is a solid at room temperature .

Scientific Research Applications

Biosynthesis and Production

  • Corynecin III is produced by Corynebacterium hydrocarboclastus, and its biosynthesis involves the incorporation of amino acids like l-valine, suggesting the isobutyryl group of Corynecin III is derived from l-valine via α-ketoisovalerate (Nakano, Tomita, & Suzuki, 1976).

Structural Characteristics

Production Optimization

  • Production of corynecins, including Corynecin III, is enhanced in Corynebacterium hydrocarboclastus by optimizing culture conditions, such as using specific carbon sources like n-alkanes and adjusting medium components (Tomita, Nakano, & Suzuki, 1974).

Antibacterial Properties

  • Corynecin III, as part of the corynecins group, exhibits antibacterial activity. These compounds are produced when Corynebacterium sp. is grown on specific substrates like n-paraffin, and they have similar antibacterial spectra to chloramphenicol (Suzuki, Honda, & Katsumata, 1972).

Fermentation Studies

Mechanism of Action

Target of Action

Corynecin III is a chloramphenicol-like antibiotic originally isolated from Corynebacterium . It inhibits the growth of both Gram-positive and Gram-negative bacteria, including S. faecalis, S. aureus, B. subtilis, E. coli, P. aeruginosa, P. vulgaris, S. sonnei, S. typhosa, and K. pneumoniae . Thus, its primary targets are bacterial cells.

Mode of Action

Given its similarity to chloramphenicol, it is likely that corynecin iii inhibits bacterial protein synthesis by binding to the 50s subunit of the bacterial ribosome, thereby preventing peptide bond formation .

Biochemical Pathways

Corynecin III is produced by Corynebacterium hydrocarboclastus through the incorporation of amino acids and α-ketobutyric acid into the propionyl group of Corynecin II . The isobutyryl group of Corynecin III is derived from L-valine via α-ketoisovalerate . This suggests that Corynecin III affects the biochemical pathways involving these amino acids and their metabolites.

Result of Action

Corynecin III exhibits a broad antibacterial spectrum similar to chloramphenicol, but is less potent against both Gram-positive and Gram-negative bacteria . Its action results in the inhibition of bacterial growth, thereby aiding in the control of bacterial infections .

Action Environment

The action of Corynecin III can be influenced by various environmental factors. For instance, the presence of certain amino acids in the culture medium can increase the production of Corynecin III Additionally, the pH, temperature, and nutrient availability in the environment could potentially affect the stability and efficacy of Corynecin III

properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVSPMUTLUQHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877272
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynecin III

CAS RN

18048-95-8
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of the isobutyryl group found in Corynecin III?

A1: The research suggests that the isobutyryl group of Corynecin III is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into Corynecin III, suggesting a biosynthetic pathway involving α-ketoisovalerate [].

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